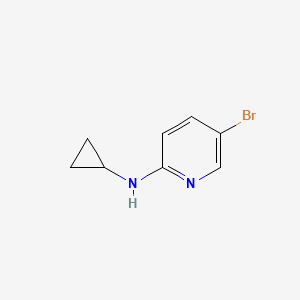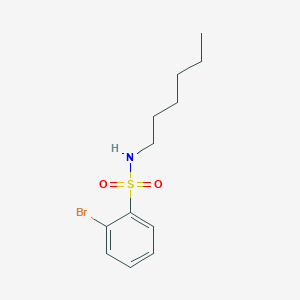
2-ブロモ-N-ヘキシルベンゼンスルホンアミド
説明
2-Bromo-N-hexylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S and a molecular weight of 320.25 g/mol This compound features a bromine atom attached to the benzene ring and a hexyl group linked to the sulfonamide moiety
科学的研究の応用
2-Bromo-N-hexylbenzenesulfonamide has several applications in scientific research:
作用機序
Brominated Compounds
Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity. The presence of a bromine atom can significantly alter the physicochemical properties of a molecule, potentially leading to changes in its biological activity .
Sulfonamides
Sulfonamides are a class of compounds that have been widely used in medicine for their antimicrobial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
生化学分析
Biochemical Properties
2-Bromo-N-hexylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as sulfonamide-sensitive enzymes, where it acts as an inhibitor. The compound’s bromine atom is crucial for its binding affinity and inhibitory activity. Additionally, 2-Bromo-N-hexylbenzenesulfonamide interacts with proteins and other biomolecules, forming stable complexes that can alter the biochemical pathways .
Cellular Effects
2-Bromo-N-hexylbenzenesulfonamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific signaling pathways, leading to altered gene expression and metabolic changes. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-hexylbenzenesulfonamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The bromine atom in the compound plays a vital role in its binding interactions and inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-hexylbenzenesulfonamide have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy. Long-term exposure to 2-Bromo-N-hexylbenzenesulfonamide can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-hexylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical effects. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Bromo-N-hexylbenzenesulfonamide is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 2-Bromo-N-hexylbenzenesulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution mechanisms are crucial for understanding the compound’s cellular effects .
Subcellular Localization
The subcellular localization of 2-Bromo-N-hexylbenzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are vital for understanding the compound’s role in cellular processes and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hexylbenzenesulfonamide typically involves the bromination of N-hexylbenzenesulfonamide. The reaction is carried out by treating N-hexylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
N-hexylbenzenesulfonamide+Br2→2-Bromo-N-hexylbenzenesulfonamide
Industrial Production Methods: While specific industrial production methods for 2-Bromo-N-hexylbenzenesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 2-Bromo-N-hexylbenzenesulfonamide can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Alkylation: The benzene ring can undergo further functionalization through reactions like Friedel-Crafts alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Alkylation: Friedel-Crafts alkylation requires an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and hexylamine.
Alkylation: The major products are alkylated derivatives of the benzene ring.
類似化合物との比較
2-Bromobenzenesulfonamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hexylbenzenesulfonamide: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
2-Chloro-N-hexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 2-Bromo-N-hexylbenzenesulfonamide is unique due to the presence of both the bromine atom and the hexyl group. The bromine atom enhances its reactivity in substitution reactions, while the hexyl group increases its hydrophobicity, potentially improving its interaction with biological membranes and proteins.
特性
IUPAC Name |
2-bromo-N-hexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-2-3-4-7-10-14-17(15,16)12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDPVQAXSZIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581612 | |
| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-96-8 | |
| Record name | 2-Bromo-N-hexylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



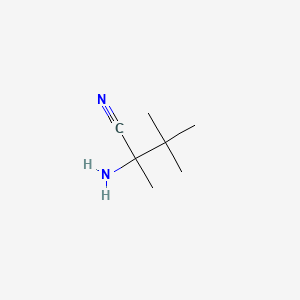

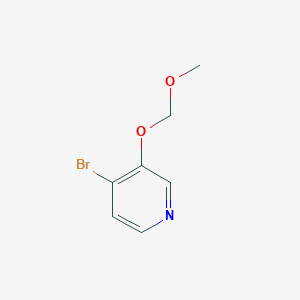

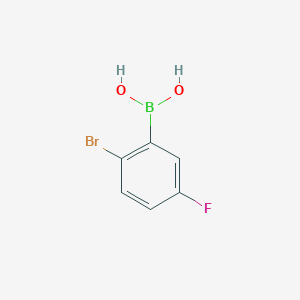

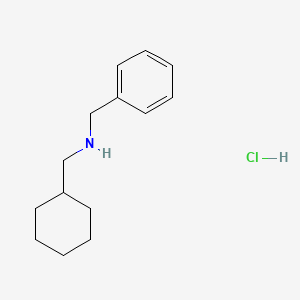

![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)


